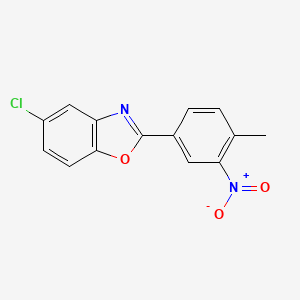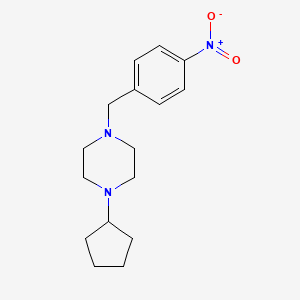
1-cyclopentyl-4-(4-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-4-(4-nitrobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a cyclopentyl group and a nitrobenzyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-cyclopentyl-4-(4-nitrobenzyl)piperazine involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1-cyclopentylpiperazine and 4-nitrobenzyl chloride.
Reaction Conditions: The 1-cyclopentylpiperazine is reacted with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1-cyclopentyl-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The cyclopentyl group can be oxidized to form a cyclopentanone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
1-cyclopentyl-4-(4-nitrobenzyl)piperazine is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The cyclopentyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
1-cyclopentyl-4-(4-nitrobenzyl)piperazine can be compared with other similar compounds such as:
1-cyclopentyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but with a nitrophenyl group instead of a nitrobenzyl group.
1-cyclopentyl-4-(3-nitrobenzyl)piperazine: This compound has the nitro group positioned at the 3-position of the benzyl ring instead of the 4-position.
1-cyclopentyl-4-(4-aminobenzyl)piperazine: This compound has an amino group instead of a nitro group on the benzyl ring.
These similar compounds highlight the uniqueness of this compound in terms of its specific structural features and chemical properties.
Propriétés
IUPAC Name |
1-cyclopentyl-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-7-5-14(6-8-16)13-17-9-11-18(12-10-17)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCAUYJTGBYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B5699800.png)
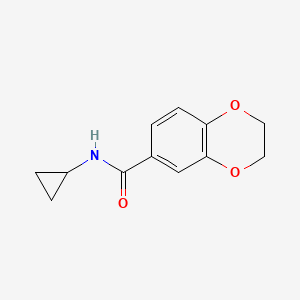
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)
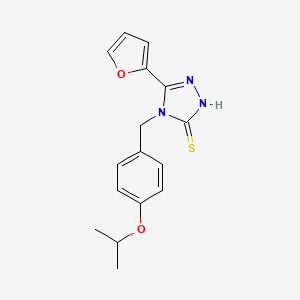
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)
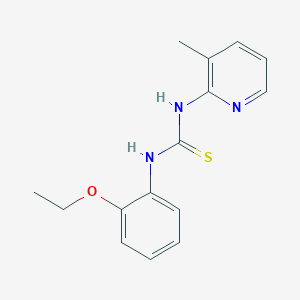
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylpropanoate](/img/structure/B5699853.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)
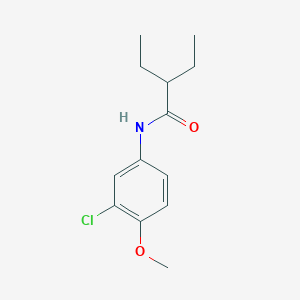
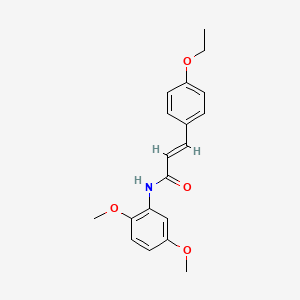
-](/img/structure/B5699905.png)
